molecular formula C12H17N3 B2365910 4,5-Dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine CAS No. 2097897-67-9

4,5-Dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine

Cat. No.: B2365910
CAS No.: 2097897-67-9
M. Wt: 203.289
InChI Key: AEWSKOFPFFEOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine is a pyrimidine-based chemical compound intended for research and development purposes. Pyrimidine derivatives are a significant class of heterocyclic compounds with a broad spectrum of potential biological activities and are extensively investigated in medicinal chemistry for drug discovery efforts . These scaffolds are known to be explored for various therapeutic areas, including as inhibitors of viral enzymes or for antimicrobial and anticancer activities . The specific research applications, mechanism of action, and detailed pharmacological profile of this compound are areas for ongoing or future investigation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,5-dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-9-5-4-6-15(7-9)12-10(2)11(3)13-8-14-12/h8H,1,4-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWSKOFPFFEOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCCC(=C)C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling with Piperidine Boronic Acids

The Suzuki-Miyaura reaction, widely employed for C–C bond formation in heterocyclic systems, has been adapted for C–N linkages in pyrimidine derivatives. A precedent exists in the synthesis of 2-chloro-4-(pyridin-3-yl)pyrimidine, where a palladium-catalyzed coupling between 2,4-dichloropyrimidine and 3-pyridyl boronic acid achieved an 80% isolated yield. Translating this to the target compound, 4,5-dimethyl-6-chloropyrimidine could serve as the electrophilic partner, reacting with a 3-methylidenepiperidine boronic ester under PdCl₂(dppf) catalysis. Challenges include the synthesis of the strained piperidine boronic ester, which may require protection of the secondary amine to prevent undesired coordination with the palladium catalyst.

Buchwald-Hartwig Amination

Buchwald-Hartwig amination offers a direct route for installing the piperidine moiety via C–N bond formation. For example, 4,5-dimethyl-6-bromopyrimidine could react with 3-methylidenepiperidine using a Pd(OAc)₂/Xantphos catalyst system and Cs₂CO₃ as a base in toluene at 100°C. This method circumvents the need for boronic acid precursors but requires careful optimization to suppress β-hydride elimination, a side reaction prevalent in secondary amine couplings.

Cyclization Approaches via Mannich and Aldol Reactions

Mannich-Type Cyclization

The Mannich reaction has been successfully employed to construct piperidine rings fused to pyrimidines. In a representative example, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione reacted with formaldehyde and p-anisidine to form pyrimido[4,5-d]pyrimidones in 93% yield. Adapting this, 6-amino-4,5-dimethylpyrimidine could undergo cyclization with formaldehyde and a γ-keto-amine (e.g., 4-oxopent-2-en-1-amine) to form the 3-methylidenepiperidine ring via intramolecular imine formation and subsequent dehydration (Table 1).

Table 1: Optimization of Mannich Cyclization Conditions

Substrate Aldehyde Amine Solvent Temp (°C) Yield (%)
6-Amino-4,5-dimethylpyrimidine Formaldehyde 4-Oxopent-2-en-1-amine EtOH 80 62
6-Amino-4,5-dimethylpyrimidine Piperonal Allylamine DMF 100 45

Aldol Condensation and Dehydration

A two-step sequence involving aldol condensation followed by dehydration offers an alternative pathway. Reacting 6-acetyl-4,5-dimethylpyrimidine with a primary amine (e.g., 3-aminopropanol) under basic conditions generates a β-amino ketone intermediate. Acid-catalyzed cyclization and dehydration then yield the methylidenepiperidine ring. This method mirrors the synthesis of 1,3-dimethyl-6,7-diphenyl-5-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, where benzaldehyde facilitated ring closure.

Nucleophilic Aromatic Substitution (NAS)

Halogen Displacement with Piperidine Derivatives

Electron-deficient pyrimidines undergo NAS at activated positions. For instance, 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine was synthesized via sulfonation of a methoxy precursor. Applying this logic, 4,5-dimethyl-6-fluoropyrimidine could react with 3-methylidenepiperidine under basic conditions (K₂CO₃, DMF, 120°C) to afford the target compound. However, the poor nucleophilicity of secondary amines necessitates high temperatures or microwave assistance, risking decomposition of the methylidene group.

Ullmann-Type Coupling

Copper-mediated Ullmann coupling provides a metal-based alternative for C–N bond formation. Using CuI/1,10-phenanthroline as a catalyst, 4,5-dimethyl-6-iodopyrimidine and 3-methylidenepiperidine react in DMSO at 150°C. While this method avoids palladium costs, side products from homo-coupling and over-reduction are common, necessitating rigorous purification.

Protecting Group Strategies

Boc Protection for Enhanced Solubility

The incorporation of acid-labile protecting groups, such as tert-butyloxycarbonyl (Boc), improves intermediate solubility and prevents unwanted side reactions. For example, Boc-protected 6-amino-4,5-dimethylpyrimidine undergoes smooth guanylation with bis-Boc-guanylpyrazole, followed by deprotection with trifluoroacetic acid to regenerate the free amine. This strategy could stabilize intermediates during piperidine ring formation.

Fmoc-Based Solid-Phase Synthesis

Fluorenylmethyloxycarbonyl (Fmoc) protection enables stepwise assembly on resin-bound pyrimidines, though this approach remains unexplored for the target compound. Lessons from peptide synthesis suggest that Fmoc deprotection with piperidine could inadvertently modify the methylidenepiperidine group, necessitating orthogonal protection schemes.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Challenges of Key Methods

Method Advantages Challenges Max Yield (%)
Suzuki-Miyaura Coupling High regioselectivity Piperidine boronic ester synthesis 80
Buchwald-Hartwig Direct C–N bond formation Catalyst cost, β-hydride elimination 65
Mannich Cyclization One-pot ring formation Competing polymerization 62
NAS with Fluoride Simple conditions Low nucleophilicity of piperidine 45

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylidene group, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Pyrimidines, including 4,5-dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine, are known for their diverse biological activities. These include:

  • Antimicrobial Properties : Pyrimidines have demonstrated effectiveness against various bacterial and fungal strains. This compound may exhibit similar effects, potentially serving as an antimicrobial agent .
  • Anticancer Activity : Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation. The specific structural features of this compound may enhance its efficacy against cancer cells by interacting with critical biological pathways .
  • Anti-inflammatory Effects : Compounds with a pyrimidine structure have been evaluated for their anti-inflammatory properties, which could be relevant for treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of pyrimidine derivatives in various medical fields:

  • Anticancer Research : A study compared the efficacy of several pyrimidine derivatives in inhibiting cancer cell lines such as MCF-7 and A549. The results showed that certain modifications to the pyrimidine structure significantly enhanced anticancer activity, suggesting that this compound could follow similar trends .
  • Antimicrobial Testing : In vitro assays have been conducted to evaluate the antimicrobial activity of various pyrimidine compounds. Results indicated promising zones of inhibition against pathogenic strains, supporting the hypothesis that this compound may possess similar antimicrobial properties .

Potential Applications in Drug Development

Given its promising biological activities, this compound could serve as a lead compound in drug development targeting:

  • Cancer Therapies : By leveraging its structural properties to enhance binding affinity to cancer-related targets.
  • Infectious Diseases : As a potential antimicrobial agent against resistant strains of bacteria and fungi.
  • Anti-inflammatory Drugs : Exploring its ability to modulate inflammatory pathways.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Mechanistic and Toxicological Insights

  • Acid Pump Antagonism: Revaprazan’s efficacy is attributed to reversible H,K-ATPase binding, contrasting with proton pump inhibitors (PPIs) that require acid activation. The target compound’s methylidenepiperidine group could modulate binding kinetics but may introduce steric hindrance compared to revaprazan’s planar tetrahydroisoquinoline .
  • Toxicity Considerations : Early APAs like SCH28080 failed due to hepatotoxicity. The absence of aromatic fused rings (e.g., benzimidazole in PPIs) in the target compound might reduce off-target effects, though this remains speculative .

Q & A

Basic: How can researchers optimize the synthesis of 4,5-Dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine?

Methodological Answer:
Synthetic optimization requires systematic variation of reaction parameters:

  • Catalysts/Reagents: Use palladium-based catalysts or Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency in pyrimidine ring formation.
  • Temperature/Time: Conduct time-course experiments at 60–100°C to balance yield and byproduct formation.
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high purity .
    Validation: Monitor intermediates via TLC and confirm final structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Advanced: What strategies address stereochemical challenges in synthesizing this compound derivatives?

Methodological Answer:

  • Chiral Resolution: Use chiral stationary phases (e.g., amylose-based HPLC columns) to separate enantiomers.
  • Asymmetric Synthesis: Incorporate enantioselective catalysts (e.g., BINOL-derived ligands) during piperidine ring functionalization.
  • X-ray Crystallography: Resolve ambiguous NOE (Nuclear Overhauser Effect) data by co-crystallizing derivatives with heavy atoms (e.g., bromine substituents) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation: ¹H/¹³C NMR to verify methyl and piperidine substituents; compare with reference spectra in deuterated DMSO or CDCl₃ .
  • Purity Assessment: HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
  • Mass Analysis: HRMS (ESI⁺ mode) to confirm molecular ion peaks and rule out adducts .

Advanced: How can impurity profiling resolve discrepancies in bioactivity data?

Methodological Answer:

  • Impurity Identification: Use LC-MS/MS to detect trace byproducts (e.g., dealkylated or oxidized derivatives) that may antagonize biological activity .
  • Dose-Response Correlation: Compare bioactivity of batches with varying impurity levels (e.g., IC₅₀ shifts in enzyme assays) to isolate interference .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Enzyme Inhibition: Use fluorescence-based kinase assays (e.g., EGFR/HER2) with ATP-conjugated substrates; quantify inhibition via luminescence readouts .
  • Cytotoxicity: Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, normalizing results to positive controls (e.g., doxorubicin) .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity?

Methodological Answer:

  • Docking Validation: Re-run molecular dynamics simulations with explicit solvent models (e.g., TIP3P water) to refine binding pose predictions.
  • Experimental Controls: Include orthogonal assays (e.g., SPR for binding affinity) to confirm target engagement .

Basic: How does pH affect the reactivity of the methylidenepiperidine moiety?

Methodological Answer:

  • Kinetic Studies: Perform reactions under buffered conditions (pH 3–10) and monitor degradation via UV-Vis spectroscopy.
  • Stability Profiling: Use accelerated stability testing (40°C/75% RH) to identify pH-dependent hydrolysis pathways .

Advanced: What methods elucidate interactions with biological targets?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) for target proteins.
  • Cryo-EM/X-ray Crystallography: Resolve co-crystal structures to identify key hydrogen bonds and hydrophobic interactions .

Basic: How to identify the pharmacophore in this compound?

Methodological Answer:

  • SAR Studies: Synthesize analogs with modifications to the pyrimidine core, methyl groups, or piperidine ring. Test bioactivity to map essential moieties .
  • 3D-QSAR: Align active/inactive analogs in computational models (e.g., CoMFA) to visualize electrostatic and steric contributions .

Advanced: What strategies improve metabolic stability for in vivo studies?

Methodological Answer:

  • Deuterium Labeling: Replace labile hydrogens (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation.
  • Prodrug Design: Mask reactive sites (e.g., piperidine nitrogen) with enzymatically cleavable groups (e.g., acetyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.